Cas no 22156-48-5 (4,4-diphenylbutanenitrile)
4,4-diphenylbutanenitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzenebutanenitrile, g-phenyl-
- 4,4-Diphenylbutanenitrile
- 4,4-Diphenylbutyronitrile
- SCHEMBL4755511
- CS-0449728
- Benzenebutanenitrile, gamma-phenyl-
- AB-131/42301621
- gamma-Phenylbenzenebutanenitrile
- EN300-1862065
- Butyronitrile, 4,4-diphenyl-
- 22156-48-5
- JYHNHWMZIXPAEL-UHFFFAOYSA-N
- 7CR2X86CGF
- EINECS 244-810-4
- DTXSID90176687
- NS00027078
- 4,4-diphenylbutanenitrile
-
- Inchi: 1S/C16H15N/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12H2
- InChI Key: JYHNHWMZIXPAEL-UHFFFAOYSA-N
- SMILES: N#CCCC(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 221.12055
- Monoisotopic Mass: 221.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- PSA: 23.79
4,4-diphenylbutanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | LN9032157-25mg |
4 |
22156-48-5 | 4-Diphenylbutanenitrile | 25mg |
RMB 1136.80 | 2025-02-20 | |
| Cooke Chemical | LN9032157-50mg |
4 |
22156-48-5 | 4-Diphenylbutanenitrile | 50mg |
RMB 1593.60 | 2025-02-20 | |
| Cooke Chemical | LN9032157-100mg |
4 |
22156-48-5 | 4-Diphenylbutanenitrile | 100mg |
RMB 2382.40 | 2025-02-20 | |
| Cooke Chemical | LN9032157-250mg |
4 |
22156-48-5 | 4-Diphenylbutanenitrile | 250mg |
RMB 3421.60 | 2025-02-20 | |
| Cooke Chemical | LN9032157-500mg |
4 |
22156-48-5 | 4-Diphenylbutanenitrile | 500mg |
RMB 5385.60 | 2025-02-20 | |
| Cooke Chemical | LN9032157-1g |
4 |
22156-48-5 | 4-Diphenylbutanenitrile | 1g |
RMB 6908.80 | 2025-02-20 | |
| Cooke Chemical | LN9032157-2.5g |
4 |
22156-48-5 | 4-Diphenylbutanenitrile | 2.5g |
RMB 13534.40 | 2025-02-20 | |
| Enamine | EN300-1862065-0.05g |
4,4-diphenylbutanenitrile |
22156-48-5 | 0.05g |
$660.0 | 2023-09-18 | ||
| Enamine | EN300-1862065-0.1g |
4,4-diphenylbutanenitrile |
22156-48-5 | 0.1g |
$691.0 | 2023-09-18 | ||
| Enamine | EN300-1862065-0.25g |
4,4-diphenylbutanenitrile |
22156-48-5 | 0.25g |
$723.0 | 2023-09-18 |
4,4-diphenylbutanenitrile Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 4,4-diphenylbutanenitrile
Comprehensive Analysis of 4,4-Diphenylbutanenitrile (CAS No. 22156-48-5): Properties, Applications, and Industry Insights
4,4-Diphenylbutanenitrile (CAS 22156-48-5) is an organic compound belonging to the nitrile family, characterized by its unique molecular structure featuring two phenyl groups attached to a butanenitrile backbone. This compound has garnered significant attention in pharmaceutical and specialty chemical research due to its versatile reactivity and potential as a synthetic intermediate. The CAS number 22156-48-5 serves as a critical identifier for researchers seeking precise chemical data, ensuring accurate sourcing and regulatory compliance.
In recent years, the demand for 4,4-diphenylbutanenitrile has surged in parallel with advancements in drug discovery and material science. Its structural motif—a combination of aromatic rings and a nitrile functional group—makes it valuable for constructing complex molecules, particularly in the development of bioactive compounds. Researchers frequently explore its use in catalysis and polymer modification, aligning with industry trends toward sustainable and high-performance materials.
From a synthetic chemistry perspective, 4,4-diphenylbutanenitrile (CAS 22156-48-5) offers intriguing possibilities for C-C bond formation and cyclization reactions. Its nitrile group can be hydrolyzed to carboxylic acids or reduced to primary amines, expanding its utility in multistep syntheses. These properties resonate with current green chemistry initiatives, where efficient atom economy and minimal waste generation are prioritized. Laboratories often optimize protocols involving this compound to reduce solvent usage or employ microwave-assisted synthesis techniques.
The compound’s thermal stability and solubility profile (lipophilic character) make it suitable for applications in electronic materials, such as organic semiconductors or liquid crystal formulations. With the rise of flexible electronics and OLED technologies, derivatives of 4,4-diphenylbutanenitrile are being investigated for their charge-transport properties. This intersection of chemistry and materials science addresses frequent search queries like "nitriles in organic electronics" or "high-performance polymer additives."
Quality control of CAS 22156-48-5 involves rigorous analytical methods, including HPLC, GC-MS, and NMR spectroscopy, to ensure purity for sensitive applications. Suppliers often highlight batch-to-batch consistency, responding to market concerns about chemical reproducibility in research. Furthermore, the compound’s shelf life and storage conditions (typically under inert atmospheres) are frequently discussed topics in technical forums, reflecting user interest in long-term stability of specialty chemicals.
Emerging studies also explore the structure-activity relationships of 4,4-diphenylbutanenitrile derivatives in medicinal chemistry. While the parent compound itself isn’t pharmacologically active, its scaffold serves as a building block for kinase inhibitors or G-protein-coupled receptor modulators. Such applications tie into trending searches about fragment-based drug design and small-molecule libraries, positioning this nitrile as a relevant subject for pharmaceutical R&D teams.
In summary, 4,4-diphenylbutanenitrile (CAS 22156-48-5) exemplifies how niche chemicals drive innovation across disciplines. Its dual role in material engineering and life sciences underscores the importance of structural diversity in organic synthesis. As industries increasingly prioritize molecular customization and process optimization, this compound’s scientific and commercial relevance is poised to grow further.
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